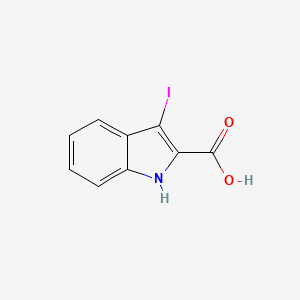

3-iodo-1H-indole-2-carboxylic Acid

Description

Properties

IUPAC Name |

3-iodo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUHHQRXJHGQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375589 | |

| Record name | 3-iodo-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167631-58-5 | |

| Record name | 3-iodo-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 167631-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-iodo-1H-indole-2-carboxylic acid chemical properties

An In-depth Technical Guide to 3-iodo-1H-indole-2-carboxylic Acid

Introduction

This compound is a halogenated derivative of indole-2-carboxylic acid. The indole scaffold is a prominent privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of an iodine atom at the 3-position and a carboxylic acid at the 2-position of the indole ring creates a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is an off-white solid compound.[1] Its core chemical and physical data are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 167631-58-5 | [1][2][3][4] |

| Molecular Formula | C₉H₆INO₂ | [1][3][5][6] |

| Molecular Weight | 287.05 g/mol | [1][6] |

| Appearance | Off-white solid | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C(=O)O)I | [5] |

| InChI Key | BKUHHQRXJHGQCF-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known properties of the indole and carboxylic acid functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring portion of the indole, a signal for the N-H proton, and a downfield signal for the acidic carboxylic acid proton (typically >10 ppm).[7] The protons on the benzene ring would appear in the aromatic region (approx. 7-8 ppm). The N-H proton of the indole ring typically appears as a broad singlet.[8]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 160-180 ppm range.[7] The carbons of the indole ring will appear in the aromatic region (approx. 100-140 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying this molecule due to the distinct vibrations of the carboxylic acid and indole N-H groups.

-

O-H Stretch : A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][10]

-

N-H Stretch : A moderate, sharp peak around 3350-3450 cm⁻¹ corresponding to the N-H stretch of the indole ring.[11]

-

C=O Stretch : A strong, sharp absorption between 1690-1760 cm⁻¹ for the carbonyl group of the carboxylic acid.[9][10]

-

C-O Stretch : A moderate band in the 1210-1320 cm⁻¹ region.[9]

-

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments of the indole ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of indole-2-carboxylic acid.[1]

Reaction: Indole-2-carboxylic acid → this compound

Methodology:

-

Dissolution: To a stirred solution of a suitable base like sodium bicarbonate (NaHCO₃) in water, add Indole-2-carboxylic acid (the starting material).[12] The mixture is stirred until a homogeneous solution is achieved.

-

Addition of Iodinating Agent: An organic solvent such as chloroform (CHCl₃) is added, followed by the addition of iodine (I₂).[12]

-

Reaction Conditions: The reaction mixture is heated, for instance, to 70 °C, and stirred for several hours to ensure the completion of the reaction.[12]

-

Workup and Isolation: After the reaction is complete, the mixture is cooled. The organic layer is separated, washed with an aqueous solution of sodium thiosulfate to remove excess iodine, and then with brine.

-

Purification: The organic solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Protocol

The following diagram illustrates a typical workflow for the analytical characterization of the synthesized compound.

Diagram: Analytical Workflow

Caption: Standard workflow for analytical confirmation of the final product.

Reactivity and Applications

The reactivity of this compound is primarily dictated by the three functional components: the indole N-H, the carboxylic acid, and the C-I bond at the 3-position.

-

N-H Reactivity: The indole nitrogen can be alkylated or acylated under basic conditions.

-

Carboxylic Acid Reactivity: The -COOH group can undergo standard reactions such as esterification, amide formation, and reduction.

-

C-I Bond Reactivity: The iodine at the C3 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various substituents at this electronically important position. This makes the compound a key intermediate for building a library of 3-substituted indole-2-carboxylic acids.

Application in Drug Discovery: CysLT₁ Antagonists

Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been identified as a novel class of potent and selective antagonists for the Cysteinyl leukotriene 1 (CysLT₁) receptor.[13] CysLTs are inflammatory mediators involved in conditions like asthma and allergic rhinitis.[13] Antagonists of the CysLT₁ receptor, such as the commercial drug montelukast, are used to treat these conditions.

Research has shown that the indole-2-carboxylic acid moiety is an essential pharmacophore for CysLT₁ antagonist activity.[13] The ability to modify the 3-position of the indole ring allows for the optimization of potency and selectivity. This highlights the importance of this compound as a starting material for developing new therapeutic agents targeting the CysLT₁ signaling pathway.

Diagram: Role in CysLT₁ Antagonism

Caption: Mechanism of CysLT₁ receptor antagonism by indole derivatives.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H300 (Fatal if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

-

GHS Pictograms: GHS06 (Skull and crossbones).[1]

-

Signal Word: Danger.[1]

Precautions: Standard laboratory safety precautions should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. 3-IODOINDOLE-2-CARBOXYLIC ACID | 167631-58-5 [chemicalbook.com]

- 2. 3-iodo indole | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1H-INDOLE-2-CARBOXYLICACID, 3-IODO-;167631-58-5 [abichem.com]

- 4. This compound | 167631-58-5 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C9H6INO2) [pubchemlite.lcsb.uni.lu]

- 6. 3-IODOINDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-iodo-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for 3-iodo-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of indole-2-carboxylic acid via the Reissert indole synthesis, followed by a direct and regioselective iodination at the C3 position of the indole ring. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the practical application of this methodology.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step process:

-

Step 1: Reissert Indole Synthesis of Indole-2-carboxylic acid. This well-established reaction utilizes o-nitrotoluene and diethyl oxalate as starting materials. The process involves the condensation of these precursors in the presence of a strong base to form an intermediate, which is then reductively cyclized to yield indole-2-carboxylic acid.

-

Step 2: Direct Iodination of Indole-2-carboxylic acid. The synthesized indole-2-carboxylic acid is subsequently subjected to direct iodination using molecular iodine and a base in an appropriate solvent. This reaction proceeds with high regioselectivity to afford the desired this compound.

II. Experimental Protocols

Step 1: Synthesis of 1H-indole-2-carboxylic acid via Reissert Indole Synthesis

This procedure is adapted from established Reissert synthesis protocols, which involve the condensation of o-nitrotoluene and diethyl oxalate, followed by reductive cyclization.[1][2][3]

Materials:

-

o-Nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide (or Sodium ethoxide)

-

Anhydrous Ethanol

-

Anhydrous Ether

-

Zinc dust

-

Glacial Acetic Acid

-

Hydrochloric Acid (for work-up)

-

Water

Procedure:

Part A: Formation of Ethyl 2-(2-nitrophenyl)-2-oxoacetate

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide in anhydrous ethanol.

-

To this solution, add diethyl oxalate, followed by the dropwise addition of o-nitrotoluene with continuous stirring.

-

After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into a mixture of ice and water. The precipitated product, the potassium salt of ethyl o-nitrophenylpyruvate, is collected by filtration, washed with cold ethanol and ether, and dried.

Part B: Reductive Cyclization to 1H-indole-2-carboxylic acid

-

The dried potassium salt from the previous step is dissolved in a mixture of glacial acetic acid and water.

-

Zinc dust is added portion-wise to the stirred solution at a controlled temperature (typically below 40°C) to initiate the reduction of the nitro group and subsequent cyclization.

-

After the addition of zinc is complete, the mixture is stirred for an additional period until the reaction is complete (monitored by TLC).

-

The reaction mixture is then filtered to remove excess zinc and other insoluble materials.

-

The filtrate is diluted with water, and the pH is adjusted with a suitable acid (e.g., HCl) to precipitate the crude indole-2-carboxylic acid.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This protocol is based on a direct iodination method.[4]

Materials:

-

1H-indole-2-carboxylic acid

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

5% Sodium bisulfite solution

-

Water

-

Silica gel for chromatography

-

Methanol (MeOH)

Procedure:

-

To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in DMF, add iodine (1.1 eq) followed by potassium hydroxide (2.5 eq).

-

The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice water containing a 5% sodium bisulfite solution to quench the excess iodine.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 2-3% MeOH/DCM), to afford pure this compound.[4]

III. Quantitative Data

| Parameter | Step 1: Indole-2-carboxylic acid Synthesis | Step 2: this compound Synthesis |

| Starting Materials | o-Nitrotoluene, Diethyl oxalate | 1H-indole-2-carboxylic acid, Iodine, Potassium hydroxide |

| Key Reagents | Potassium ethoxide, Zinc, Acetic acid | N,N-Dimethylformamide |

| Reaction Temperature | Condensation: Room Temp.; Reduction: < 40°C | Room Temperature (approx. 20°C) |

| Reaction Time | Condensation: Several hours; Reduction: ~1-2 hours | 1 hour |

| Yield | Varies depending on specific conditions, typically moderate to good. | ~93%[2] |

| Melting Point | 202-206 °C (for Indole-2-carboxylic acid) | Not specified in the provided sources. |

| Molecular Formula | C₉H₇NO₂ (Indole-2-carboxylic acid) | C₉H₆INO₂ |

| Molecular Weight | 161.16 g/mol (Indole-2-carboxylic acid) | 287.05 g/mol |

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis pathway of this compound.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed at all times.

References

starting materials for 3-iodo-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-iodo-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for preparing this compound, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. The synthesis is logically divided into two core stages: the formation of the 1H-indole-2-carboxylic acid scaffold, followed by regioselective iodination at the C3 position.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two main disconnection points. The primary disconnection is the carbon-iodine bond, identifying 1H-indole-2-carboxylic acid as the immediate precursor. This precursor can then be synthesized via two well-established named reactions: the Reissert synthesis and the Fischer indole synthesis.

Synthesis of the Precursor: 1H-Indole-2-carboxylic Acid

Two primary methods are widely employed for the synthesis of the 1H-indole-2-carboxylic acid core.

Method A: Reissert Synthesis

The Reissert synthesis provides a reliable route starting from o-nitrotoluene and diethyl oxalate. The process involves an initial condensation reaction to form an intermediate, followed by a reductive cyclization to yield the indole ring system.

Method B: Fischer Indole Synthesis

The Fischer indole synthesis is one of the most classic and versatile methods for indole formation.[1] For this specific target, the reaction involves the acid-catalyzed condensation and cyclization of phenylhydrazine with pyruvic acid.[2][3]

Experimental Protocols

Protocol 2.1: Reissert Synthesis of 1H-Indole-2-carboxylic Acid

This one-pot procedure is adapted from patent literature, providing a direct route to the carboxylic acid.[4][5]

-

Condensation: In a suitable reactor, charge o-nitrotoluene (1.0 mol) and diethyl oxalate (1.5 mol) in an 18% sodium ethoxide in ethanol solution.

-

Heat the reaction system to 50-55°C and maintain for 16-18 hours.

-

After the condensation is complete, distill the ethanol solvent under atmospheric pressure to obtain the crude intermediate product.

-

Reductive Cyclization: Add the intermediate to a 30% alkali solution. After extracting impurities, add 80% hydrazine hydrate (3.0 mol) and ferrous hydroxide (0.05 mol) as a catalyst.

-

Heat the mixture to 80-90°C for approximately 3 hours, monitoring the reaction endpoint by HPLC.

-

Work-up: Upon completion, cool the reaction mixture. Acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 1H-indole-2-carboxylic acid.

Protocol 2.2: Fischer Synthesis of 1H-Indole-2-carboxylic Acid

This protocol describes a general procedure for the Fischer indole synthesis.

-

Hydrazone Formation: In a reaction vessel, dissolve phenylhydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution. The formation of the phenylhydrazone is often exothermic and may proceed at room temperature or with gentle warming.

-

Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the hydrazone mixture.[1]

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove the acid catalyst, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-indole-2-carboxylic acid.

Protocol 3.1: Iodination of 1H-Indole-2-carboxylic Acid

This protocol is based on conditions known to produce the desired 3-iodo product via electrophilic substitution on the electron-rich indole ring.[6][7]

-

Reaction Setup: Suspend 1H-indole-2-carboxylic acid (1.0 equiv) in a biphasic solvent system of chloroform (CHCl₃) and water (1:1 v/v).

-

Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the suspension and stir until a homogenous solution is obtained.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Iodination: Add molecular iodine (I₂, 1.0-1.2 equiv) portion-wise to the stirred solution. The reaction is typically rapid.

-

Maintain the temperature at 0°C and stir for 2-4 hours, monitoring progress by TLC.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer, and extract the aqueous layer with chloroform or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Synthesis Methods for 1H-Indole-2-carboxylic Acid

| Parameter | Method A: Reissert Synthesis | Method B: Fischer Indole Synthesis |

| Starting Materials | o-Nitrotoluene, Diethyl Oxalate | Phenylhydrazine, Pyruvic Acid |

| Key Reagents | Sodium Ethoxide, Hydrazine Hydrate, Fe(OH)₂ | Acid Catalyst (e.g., PPA, ZnCl₂) |

| Reaction Conditions | Step 1: 50-55°C, 16-18hStep 2: 80-90°C, 3h | Typically reflux conditions |

| Typical Yield | High (Industrial Process) | Variable, can be moderate to good |

| Reference | [4][5] | [1][2] |

Table 2: Summary of C3-Iodination Protocol

| Parameter | Protocol Details |

| Starting Material | 1H-Indole-2-carboxylic acid |

| Key Reagents | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) |

| Solvent System | Chloroform-Water (1:1) |

| Temperature | 0°C |

| Reaction Time | 2-4 hours |

| Typical Yield | Moderate (21% reported as by-product)[6][7] |

| Reference | [6][7] |

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The Multifaceted Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a key structural motif in numerous biologically active natural products and synthetic molecules. The derivatization of the indole-2-carboxylic acid core has led to the development of a wide array of compounds with diverse and potent pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of these biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

The therapeutic potential of indole-2-carboxylic acid derivatives is underscored by their activity across various disease models. The following sections and tables summarize the key findings and quantitative data for their major biological activities.

Anticancer Activity

Indole-2-carboxylic acid derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A series of novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is overexpressed in several cancers, including liver cancer.[1] One of the optimized compounds, C11, demonstrated potent inhibitory activity against a panel of human liver cancer cell lines, including chemotherapy-resistant cells.[1][2]

Other derivatives have been synthesized as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two enzymes implicated in tumor immune escape. For instance, compound 9o-1 was identified as a potent dual inhibitor with low micromolar IC50 values for both enzymes.

Furthermore, indole-2-carboxamide derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cancer cell cycle progression.[3]

Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives (IC50 Values)

| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| C11 | 14-3-3η protein inhibitor | Bel-7402/5-Fu (chemo-resistant liver cancer) | 4.55 | [1] |

| 9o-1 | IDO1/TDO dual inhibitor | IDO1 (enzymatic assay) | 1.17 | |

| TDO (enzymatic assay) | 1.55 | |||

| 5e | EGFR/CDK2 dual inhibitor | MCF-7 (breast cancer) | 0.80 | [3] |

| A-549 (lung cancer) | 0.95 | [3] | ||

| Panc-1 (pancreatic cancer) | 1.00 | [3] | ||

| 5d | EGFR inhibitor | EGFR (enzymatic assay) | 0.089 | [3] |

| 5e | CDK2 inhibitor | CDK2 (enzymatic assay) | 0.013 | [3] |

| I(12) | Cytotoxic | MCF-7 (breast cancer) | Not specified, but potent | [4] |

| HeLa (cervical cancer) | Not specified, but potent | [4] | ||

| HEK293 (human embryonic kidney) | Not specified, but potent | [4] |

Antiviral Activity

A significant area of investigation for indole-2-carboxylic acid derivatives has been in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase.[5][6] This enzyme is crucial for the replication of the human immunodeficiency virus. These derivatives are designed to chelate the Mg2+ ions in the active site of the integrase, thereby inhibiting its strand transfer activity.[5][6]

For example, compound 17a was identified as a potent inhibitor of HIV-1 integrase with an IC50 value in the low micromolar range.[5][6] Further structural optimizations led to the development of even more potent inhibitors, such as compound 20a, which exhibited an IC50 of 0.13 μM.[7][8] Some derivatives have also been reported to exhibit broad-spectrum antiviral activities against other viruses, such as influenza A and Coxsackie B3 virus.[7]

Table 2: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives (IC50 Values)

| Compound | Viral Target | Assay | IC50 (µM) | Reference |

| 17a | HIV-1 Integrase | Strand Transfer Assay | 3.11 | [5][6] |

| 20a | HIV-1 Integrase | Strand Transfer Assay | 0.13 | [7][8] |

| 8f | Coxsackie B3 Virus | In vitro antiviral assay | SI value of 17.1 | [7] |

| 14f | Influenza A Virus | In vitro antiviral assay | 7.53 | [7] |

*SI denotes the Selectivity Index.

Antimicrobial Activity

Indole-2-carboxylic acid derivatives have also demonstrated notable antimicrobial properties against a range of bacteria and fungi.[9][10] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial activity.[9][11] For instance, one of the amide derivatives (compound 2) was found to be the most active against Enterococcus faecalis and also showed significant activity against the fungal pathogen Candida albicans with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[9] Other derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[4]

Table 3: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives (MIC Values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2 | Enterococcus faecalis | 8 | [9] |

| Candida albicans | 8 | [9] | |

| 1 | Candida albicans | 32 | [9] |

| 6 | Candida albicans | 32 | [9] |

| I(6) | Escherichia coli | Not specified, excellent inhibition | [4] |

| Bacillus subtilis | Not specified, excellent inhibition | [4] | |

| I(12) | Escherichia coli | Not specified, excellent inhibition | [4] |

| Bacillus subtilis | Not specified, excellent inhibition | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of indole-2-carboxamide derivatives has been investigated, with promising results.[12] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[12] The most promising compounds, 14f and 14g, effectively reduced LPS-induced pulmonary inflammation in vivo.[12] The underlying mechanism is believed to involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of indole-2-carboxylic acid derivatives.

Synthesis of Indole-2-Carboxamide Derivatives

A general method for the synthesis of indole-2-carboxamide derivatives involves the coupling of an indole-2-carboxylic acid with a desired amine.[13]

Materials:

-

Arylhydrazine

-

Ethyl pyruvate

-

p-toluenesulfonic acid (pTsOH)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Desired amine

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

4-dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Synthesis of Ethyl Indole-2-carboxylate: A mixture of the appropriate arylhydrazine and ethyl pyruvate is refluxed in ethanol in the presence of a catalytic amount of p-toluenesulfonic acid for 6 hours. The reaction mixture is then cooled, and the product is isolated.

-

Saponification: The synthesized ethyl indole-2-carboxylate is hydrolyzed to the corresponding indole-2-carboxylic acid by refluxing with sodium hydroxide in ethanol for 3 hours.

-

Amide Coupling: The indole-2-carboxylic acid is then coupled with the desired amine using DCC and DMAP as coupling agents in dichloromethane at room temperature overnight. The final indole-2-carboxamide derivative is purified by column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

96-well plates

-

Indole-2-carboxylic acid derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the indole-2-carboxylic acid derivatives and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The culture medium containing MTT is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antiviral Activity: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

-

Recombinant HIV-1 integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Target DNA (oligonucleotide mimicking the host DNA)

-

Assay buffer

-

96-well plates

-

Indole-2-carboxylic acid derivatives (test compounds)

-

Detection system (e.g., fluorescence or colorimetric)

Procedure:

-

Reaction Setup: The reaction is set up in a 96-well plate containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA.

-

Compound Addition: The indole-2-carboxylic acid derivatives are added to the wells at various concentrations.

-

Initiation of Reaction: The strand transfer reaction is initiated by the addition of the target DNA.

-

Incubation: The reaction mixture is incubated for a specific period (e.g., 1-2 hours) at 37°C.

-

Detection: The amount of strand transfer product is quantified using a specific detection system.

-

IC50 Calculation: The percentage of inhibition is calculated relative to a control reaction without any inhibitor, and the IC50 value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Indole-2-carboxylic acid derivatives (test compounds)

-

Inoculum of the microorganism adjusted to a 0.5 McFarland standard

Procedure:

-

Serial Dilution: The indole-2-carboxylic acid derivatives are serially diluted in the broth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Culture medium (e.g., DMEM) with 10% FBS

-

24-well plates

-

Lipopolysaccharide (LPS)

-

Indole-2-carboxylic acid derivatives (test compounds)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded into 24-well plates and allowed to adhere overnight.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of the indole-2-carboxylic acid derivatives for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.

-

Inhibition Calculation: The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control cells without any compound treatment.

Signaling Pathways and Experimental Workflows

The biological effects of indole-2-carboxylic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.

Signaling Pathway

Indole derivatives have been shown to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and inflammation.[14][15][16] Inhibition of this pathway is a key mechanism for the anticancer and anti-inflammatory activities of these compounds.

Caption: Modulation of the PI3K/Akt/mTOR/NF-κB pathway by indole-2-carboxylic acid derivatives.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for determining the anticancer activity using the MTT assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. mdpi.com [mdpi.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. atcc.org [atcc.org]

- 13. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-iodo-1H-indole-2-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-iodo-1H-indole-2-carboxylic acid, a halogenated derivative of the biologically significant indole-2-carboxylic acid scaffold. While the specific discovery of this compound is not prominently documented as a singular event, its synthesis and properties are of interest to medicinal chemists and researchers in drug discovery. This guide covers its chemical properties, a detailed, plausible experimental protocol for its synthesis via electrophilic iodination, and the broader context of its potential applications based on the activities of related indole-2-carboxylic acid derivatives.

Introduction

Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a halogen atom, such as iodine, at the 3-position of the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound serves as a versatile synthetic intermediate for the further functionalization of the indole core, enabling the exploration of structure-activity relationships in drug discovery programs. Although a seminal "discovery" paper for this specific molecule is not apparent in the surveyed literature, its preparation follows established principles of electrophilic aromatic substitution on the electron-rich indole nucleus.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 167631-58-5 | [2][3] |

| Molecular Formula | C₉H₆INO₂ | [1] |

| Molecular Weight | 287.05 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted XlogP | 2.6 | [4] |

| Monoisotopic Mass | 286.94434 Da | [4] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the electrophilic iodination of indole-2-carboxylic acid. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic and, therefore, the most reactive site.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is based on general procedures for the iodination of indole derivatives.[5]

Materials:

-

Indole-2-carboxylic acid

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a solution of indole-2-carboxylic acid (1.0 equivalent) in DMF, add sodium bicarbonate (1.2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of iodine (1.1 equivalents) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Data

While a specific, published, and assigned NMR spectrum for this compound was not found in the searched literature, the expected proton NMR (¹H NMR) signals can be predicted based on the structure and data for similar indole derivatives. The spectrum of the parent compound, indole-2-carboxylic acid, in DMSO-d₆ shows characteristic peaks for the indole ring protons and the carboxylic acid proton.[6] For the 3-iodo derivative, the proton signal at the C3 position would be absent, and the chemical shifts of the remaining aromatic protons would be influenced by the presence of the iodine atom.

Biological Context and Potential Applications

While there is limited specific biological data for this compound itself, the indole-2-carboxylic acid scaffold is a key component in a wide range of biologically active molecules. Derivatives have been investigated as:

-

HIV-1 Integrase Inhibitors: The indole nucleus and the C2 carboxyl group can chelate with magnesium ions in the active site of HIV-1 integrase.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: These compounds are of interest for treating asthma and other inflammatory conditions.[7]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors: These enzymes are targets for cancer immunotherapy.

The 3-iodo substituent can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for screening against various biological targets.

Caption: Role of this compound in drug discovery.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion

This compound is a valuable synthetic intermediate derived from the important indole-2-carboxylic acid scaffold. While its initial discovery is not well-documented, its synthesis is straightforward via electrophilic iodination. Its utility lies in its potential for further chemical modification to create novel compounds for evaluation against a range of therapeutic targets, leveraging the proven biological relevance of the indole-2-carboxylic acid core structure. This guide provides a foundational understanding of its synthesis, properties, and potential for researchers in the field of drug discovery and development.

References

- 1. 3-IODOINDOLE-2-CARBOXYLIC ACID | 167631-58-5 [chemicalbook.com]

- 2. This compound | 167631-58-5 [sigmaaldrich.com]

- 3. This compound,(CAS# 167631-58-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. PubChemLite - this compound (C9H6INO2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

The Pivotal Role of 3-Iodo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of an iodine atom at the 3-position of this scaffold creates a highly versatile intermediate, 3-iodo-1H-indole-2-carboxylic acid. This "handle" allows for the facile introduction of a wide array of substituents through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. This technical guide provides an in-depth analysis of the role of this compound and its derivatives in the development of novel therapeutics, with a focus on its application in the discovery of Cysteinyl Leukotriene 1 (CysLT1) receptor antagonists, HIV-1 integrase inhibitors, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) dual inhibitors, and 14-3-3η protein inhibitors. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to provide a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Strategic Importance of the this compound Scaffold

The indole nucleus is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1] The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in a variety of therapeutic targets. The presence of a carboxylic acid group can be crucial for interacting with biological targets, but it can also present challenges related to metabolic stability and membrane permeability.[2][3][4] Medicinal chemists often employ bioisosteres to mitigate these issues while retaining biological activity.[2][3][5][6]

The introduction of an iodine atom at the 3-position of the indole-2-carboxylic acid core provides a powerful tool for chemical diversification. 3-Iodoindoles are valuable synthetic intermediates that can be readily functionalized using palladium-catalyzed cross-coupling reactions.[7][8][9] This allows for the systematic exploration of the chemical space around the indole core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

This guide will explore the multifaceted role of the this compound scaffold in the development of inhibitors for several key medicinal chemistry targets.

Therapeutic Applications and Biological Activity

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant activity against a range of therapeutic targets. The following sections summarize the key findings, with quantitative data presented in structured tables.

Cysteinyl Leukotriene 1 (CysLT1) Selective Antagonists

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in asthma and allergic rhinitis.[10] Antagonists of the CysLT1 receptor are therefore valuable therapeutics. A high-throughput screening campaign identified an indole derivative with micromolar CysLT1 antagonist activity.[10][11] Subsequent optimization, focusing on substitutions at the 3-position of the indole-2-carboxylic acid core, led to the discovery of highly potent and selective CysLT1 antagonists.[10][11] The indole-2-carboxylic acid moiety was found to be essential for this activity.[11]

Table 1: In Vitro Activity of Indole-2-carboxylic Acid Derivatives as CysLT1 Antagonists [10][11]

| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) |

| 1 | 0.66 ± 0.19 | > 25 |

| 17k | 0.0059 ± 0.0011 | 15 ± 4 |

HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the virus, making it an attractive target for antiviral therapy.[12] Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13] The indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase.[12][13] Structural optimizations, particularly the introduction of long-chain substituents at the C3 position, have led to compounds with potent inhibitory activity.[12]

Table 2: In Vitro Activity of Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors [12][13]

| Compound | HIV-1 Integrase IC50 (μM) |

| Parent Compound | > 10 |

| 17a | 3.11 |

| 17b | 0.39 |

| 20a | 0.13 |

| 20b | 0.64 |

| RAL (Raltegravir) | 0.06 |

IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are emerging targets for cancer immunotherapy.[14][15] A series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and found to be potent dual inhibitors of IDO1 and TDO.[14]

Table 3: In Vitro Activity of Indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors [14]

| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) |

| 9o-1 | 1.17 | 1.55 |

| 9p-O | 0.02 | 0.03 |

14-3-3η Protein Inhibitors for Liver Cancer

The 14-3-3η protein is a potential therapeutic target for the treatment of liver cancer.[7] A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized as inhibitors of this protein.[7] Compound C11 demonstrated significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[1][7]

Table 4: In Vitro Anti-proliferative Activity of Compound C11 against Liver Cancer Cell Lines [1][7]

| Cell Line | IC50 (μM) |

| Bel-7402 | 5.23 |

| SMMC-7721 | 6.18 |

| SNU-387 | 7.34 |

| Hep G2 | 8.12 |

| Hep 3B | 9.01 |

| Bel-7402/5-Fu (chemoresistant) | 4.55 |

| Sorafenib (Bel-7402/5-Fu) | 13.31 |

Synthesis and Experimental Protocols

The synthetic versatility of the this compound scaffold is a key theme of this guide. The following sections provide an overview of the synthetic strategies and detailed protocols for key experiments.

General Synthesis of this compound Derivatives

A common synthetic route to 3-functionalized indole-2-carboxylic acid derivatives starts with the synthesis of the indole-2-carboxylate core, followed by iodination at the 3-position, and subsequent cross-coupling reactions to introduce diverse substituents.

A representative procedure for the synthesis of a 3-iodoindole intermediate is the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using iodine.[7][8][9][16]

Experimental Protocol:

-

Sonogashira Coupling: To a solution of N,N-dialkyl-o-iodoaniline in a suitable solvent (e.g., triethylamine), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting N,N-dialkyl-o-(1-alkynyl)aniline by column chromatography.

-

Electrophilic Cyclization: Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline in a solvent such as dichloromethane.

-

Add a solution of iodine in the same solvent dropwise at room temperature.

-

Stir the reaction until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.

-

Purify the resulting 3-iodoindole derivative by column chromatography.[7][8][9][16]

The 3-iodoindole scaffold is readily functionalized using various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, to introduce a wide range of substituents.[7][8][9]

General Experimental Protocol for Suzuki Coupling:

-

To a reaction vessel, add the 3-iodoindole derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Biological Assay Protocols

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.[17][18]

Experimental Protocol: [17][18]

-

Coat a streptavidin-coated 96-well plate with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

-

Incubate the plate with a blocking buffer.

-

Add full-length recombinant HIV-1 integrase protein to the wells and incubate to allow binding to the DS DNA.

-

Add the test compounds (indole-2-carboxylic acid derivatives) at various concentrations.

-

Add a double-stranded target substrate (TS) DNA with a 3'-end modification.

-

The integrase catalyzes the strand transfer of the DS DNA into the TS DNA.

-

Detect the product using an HRP-labeled antibody that recognizes the 3'-end modification of the TS DNA.

-

Measure the colorimetric signal and calculate the IC50 values for each compound.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and mechanisms of action of these indole-2-carboxylic acid derivatives is crucial for rational drug design.

CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are synthesized from arachidonic acid via the 5-lipoxygenase pathway.[19] They exert their pro-inflammatory effects by binding to CysLT receptors, primarily CysLT1.[19] Antagonists developed from the indole-2-carboxylic acid scaffold block the binding of CysLTs to the CysLT1 receptor, thereby inhibiting downstream signaling events such as calcium mobilization and cell chemotaxis.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 12. The 14-3-3 proteins: integrators of diverse signaling cues that impact cell fate and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. xpressbio.com [xpressbio.com]

- 19. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactions of 3-Iodo-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions of 3-iodo-1H-indole-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this indole derivative, featuring an iodine atom at the C3-position and a carboxylic acid at the C2-position, allows for a diverse range of chemical transformations. This document details key palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo substituent of this compound and its derivatives is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for the synthesis of complex indole derivatives with potential biological activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the indole scaffold and various aryl or heteroaryl groups. This reaction typically involves the palladium-catalyzed coupling of the 3-iodoindole with an organoboron reagent.

Quantitative Data for Suzuki-Miyaura Coupling of Indole Derivatives

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 12 | 85 |

| 2 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 12 | 90 |

| 3 | 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (µW) | 1.5 | 85 |

| 4 | 5,7-Dibromoindole | 4-Pyridylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | EtOH/H₂O | 120 (µW) | 1 | 81 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the this compound derivative (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent such as a mixture of 1,4-dioxane and water (4:1) is added a base, typically K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv). The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), is then added, and the reaction mixture is heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1H-indole-2-carboxylic acid derivative.

Reaction Pathway: Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C3-position of the indole and a terminal alkyne, providing access to 3-alkynylindole derivatives. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Quantitative Data for Sonogashira Coupling of Iodo-Heterocycles

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 4 | 95 |

| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 98 |

| 3 | 3-Iodo-1-methyl-2-phenylindole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | - | RT | 2 | - |

| 4 | Aryl Iodide | Propyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | -78 to RT | - | 85-94 |

Experimental Protocol: General Procedure for Sonogashira Coupling

In a flask, the this compound derivative (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt, typically CuI (2-5 mol%), are combined. The flask is evacuated and backfilled with an inert gas. A degassed solvent, such as anhydrous DMF or THF, is added, followed by a degassed amine base, typically triethylamine (2.0-3.0 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C. The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the 3-alkynyl-1H-indole-2-carboxylic acid derivative.

Reaction Pathway: Sonogashira Coupling

Caption: Catalytic cycle for the Sonogashira coupling.

Heck Coupling

The Heck reaction facilitates the coupling of the 3-iodoindole with an alkene to form a new C-C bond, leading to 3-vinylindole derivatives. This reaction is catalyzed by a palladium complex in the presence of a base.

Quantitative Data for Heck Coupling of a 3-Iodoindole Derivative

| Entry | Reactant | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound allyl-amide | - | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 2 | 85 |

| 2 | This compound N-methylallyl-amide | - | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 2 | 80 |

| 3 | This compound diallyl-amide | - | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 2 | 75 |

The reactions above are intramolecular Heck cyclizations.

Experimental Protocol: General Procedure for Heck Coupling

A mixture of the this compound derivative (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a base, for example, K₂CO₃ (2.0 equiv) or Et₃N (2.0 equiv), in a suitable solvent like DMF or acetonitrile is prepared in a reaction vessel. The vessel is sealed and heated to 80-120 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to give the 3-alkenyl-1H-indole-2-carboxylic acid derivative.

Reaction Pathway: Heck Coupling

Caption: Catalytic cycle for the Heck coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the 3-iodoindole with a primary or secondary amine. This reaction is crucial for the synthesis of 3-aminoindole derivatives, which are important pharmacophores.

Quantitative Data for Buchwald-Hartwig Amination of 3-Bromo-1H-indole-2-carboxylate

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ | 1,4-Dioxane | 110 | 2-4 | 82 |

| 2 | 3-Methoxyaniline | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ | 1,4-Dioxane | 110 | 2-4 | 69 |

| 3 | 4-Methoxyaniline | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ | 1,4-Dioxane | 110 | 2-4 | 75 |

| 4 | 3-Fluoro-4-methoxyaniline | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ | 1,4-Dioxane | 110 | 2-4 | 86 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried flask, the this compound derivative (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand like Xantphos (4-20 mol%), and a base, typically Cs₂CO₃ (1.5-2.0 equiv) or K₃PO₄ (1.5-2.0 equiv), are combined. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent, such as toluene or 1,4-dioxane, is added, and the mixture is heated to 80-110 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the 3-amino-1H-indole-2-carboxylic acid derivative.[1]

Reaction Pathway: Buchwald-Hartwig Amination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Intramolecular Cyclization Reactions

The presence of the carboxylic acid at the C2-position and the reactive iodine at the C3-position makes this compound an excellent substrate for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Intramolecular Heck Reaction

By introducing an unsaturated moiety on the indole nitrogen or the carboxylic acid group, intramolecular Heck reactions can be employed to construct new rings fused to the indole core.

Quantitative Data for Intramolecular Heck Cyclization

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound allyl-amide | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | DMF | 100 | 2 | γ-Carbolinone | 85 |

| 2 | This compound N-methylallyl-amide | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | DMF | 100 | 2 | N-Methyl-γ-carbolinone | 80 |

Experimental Protocol: Intramolecular Heck Reaction for the Synthesis of γ-Carbolinones

A solution of the this compound allyl-amide derivative (1.0 equiv) in DMF is prepared in a reaction vessel. To this solution are added Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (2.0 equiv). The mixture is degassed and then heated to 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding γ-carbolinone.

Reaction Workflow: Intramolecular Heck Cyclization

References

An In-depth Technical Guide on the Iodination of Indole-2-Carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed examination of the iodination of indole-2-carboxylic acid, a reaction of significant interest in synthetic chemistry for the creation of functionalized indole scaffolds. The primary transformation discussed is the non-classical iodinative decarboxylation that yields 2,3-diiodoindoles, rather than a simple electrophilic substitution that preserves the carboxyl group. This guide covers the core reaction mechanism, experimental protocols, and quantitative data to support further research and application.

Core Reaction and Mechanism

The reaction of indole-2-carboxylic acid with molecular iodine does not typically result in the straightforward substitution of a hydrogen atom with iodine. Instead, under common reaction conditions, the substrate undergoes a process known as iodinative decarboxylation to afford 2,3-diiodoindoles. This transformation is particularly effective for N-protected indole-2-carboxylic acids, especially those bearing electron-donating groups on the benzene ring.

The prevailing hypothesis for the mechanism begins with a standard electrophilic aromatic substitution at the C-3 position, which is the most nucleophilic site on the indole ring. This is followed by a second electrophilic attack by iodine at the C-2 position, which is facilitated by the presence of the initial iodine atom and leads to the expulsion of carbon dioxide.

A key study by Putey et al. proposes a plausible mechanism for this transformation.[1][2][3] The reaction is initiated by the iodination at the C-3 position of the indole ring.[1] Subsequently, an electrophilic attack of another iodine molecule at the C-2 position occurs. This step is believed to be the driving force for the decarboxylation, leading to the formation of the 2,3-diiodoindole product. The presence of a base, such as sodium bicarbonate, is crucial for the reaction, likely to neutralize the hydrogen iodide (HI) formed during the electrophilic substitution steps. At lower temperatures, the reaction can be more selective towards the formation of the C-3 iodinated product without subsequent decarboxylation.[1]

Below is a diagram illustrating the proposed reaction pathway for this iodinative decarboxylation.

Quantitative Data Summary

The efficiency of the iodinative decarboxylation is highly dependent on the substituents on the indole ring and the nitrogen protecting group. The following table summarizes the yields of various 2,3-diiodoindoles obtained from their corresponding N-protected indole-2-carboxylic acids, as reported by Putey et al.[1][2][3]

| Entry | N-Protecting Group (R¹) | Substituent (R²) | Product | Yield (%) |

| 1 | EOM | 6-OMe | 1-(ethoxymethyl)-2,3-diiodo-6-methoxy-1H-indole | 91 |

| 2 | EOM | 5-OMe | 1-(ethoxymethyl)-2,3-diiodo-5-methoxy-1H-indole | 85 |

| 3 | EOM | 4-OMe | 1-(ethoxymethyl)-2,3-diiodo-4-methoxy-1H-indole | 91 |

| 4 | EOM | 7-OMe | 1-(ethoxymethyl)-2,3-diiodo-7-methoxy-1H-indole | 72 |

| 5 | EOM | H | 1-(ethoxymethyl)-2,3-diiodo-1H-indole | 65 |

| 6 | EOM | 5-OBn | 1-(ethoxymethyl)-5-(benzyloxy)-2,3-diiodo-1H-indole | 88 |

| 7 | Me | 5-OMe | 2,3-diiodo-5-methoxy-1-methyl-1H-indole | 89 |

EOM = ethoxymethyl

Experimental Protocols

This section provides a detailed methodology for the iodinative decarboxylation of indole-2-carboxylic acids, adapted from the literature.[1][2][3]

Typical Procedure for Iodinative Decarboxylation:

-

Reagent Preparation: To a stirred solution of sodium bicarbonate (NaHCO₃, 2.0 equivalents) in water (1.5 mL), add the N-protected indole-2-carboxylic acid (1.0 equivalent, e.g., 0.20 mmol).

-

Dissolution: Stir the suspension at room temperature until a homogenous solution is obtained.

-

Addition of Solvent and Iodine: Add chloroform (CHCl₃, 1.5 mL) and molecular iodine (I₂, 2.0 equivalents) to the solution.

-

Reaction: Stir the resulting dark purple biphasic mixture vigorously at 70 °C for 4 hours.

-

Work-up: After cooling to room temperature, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

Extraction: Separate the layers and extract the aqueous phase with chloroform (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-diiodoindole.

The following diagram provides a visual representation of this experimental workflow.

Conclusion

The iodination of indole-2-carboxylic acid is a nuanced transformation that predominantly proceeds via an iodinative decarboxylation pathway to yield valuable 2,3-diiodoindole derivatives. This reaction is sensitive to temperature and the electronic nature of the indole scaffold. The provided mechanism, quantitative data, and detailed experimental protocol offer a solid foundation for researchers aiming to utilize this methodology for the synthesis of complex heterocyclic molecules relevant to drug discovery and materials science. Further investigation into controlling the selectivity between simple C-3 iodination and iodinative decarboxylation could open new avenues for the differential functionalization of the indole core.

References

An In-depth Technical Guide to the Electrophilic Substitution of Indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of indole-2-carboxylic acid and its esters. The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceuticals, and understanding its reactivity is crucial for the synthesis of novel therapeutic agents. This document details the regioselectivity, reaction mechanisms, and experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Core Concepts: Reactivity of the Indole Nucleus

Indole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring. Electrophilic substitution on the unsubstituted indole ring preferentially occurs at the C-3 position. This is due to the greater stability of the resulting cationic intermediate (arenium ion), where the positive charge can be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.[1]

The presence of a carboxylic acid group at the C-2 position, an electron-withdrawing group, deactivates the indole ring towards electrophilic attack. This deactivation influences the regioselectivity of the substitution, often requiring more forcing conditions and sometimes leading to substitution on the benzene ring.

General Mechanism of Electrophilic Substitution

The general mechanism for electrophilic substitution on indole-2-carboxylic acid proceeds through a two-step addition-elimination pathway. An electrophile (E⁺) attacks the electron-rich indole ring, forming a resonance-stabilized cationic intermediate, also known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the indole ring.

References

Technical Guide: 3-Iodo-1H-indole-2-carboxylic Acid

CAS Number: 167631-58-5

A Comprehensive Overview for Researchers and Drug Development Professionals